

4-Pentylbenzoyl Chloride: A Versatile Intermediate in Organic Synthesis

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Compound of Interest

Compound Name: **4-Pentylbenzoyl chloride**

Cat. No.: **B1345984**

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Introduction

4-Pentylbenzoyl chloride is a valuable acyl chloride intermediate in organic synthesis, prized for its role in the construction of diverse molecular architectures. Its structure, featuring a reactive acyl chloride group and a lipophilic pentyl chain, allows for its incorporation into a variety of organic molecules, thereby modifying their physical and biological properties. This document provides a detailed overview of the applications of **4-pentylbenzoyl chloride** in the synthesis of liquid crystals, biologically active molecules, and other functional organic compounds. Detailed experimental protocols, quantitative data, and visualizations are provided to guide researchers, scientists, and drug development professionals in leveraging this versatile reagent.

Physicochemical Properties of 4-Pentylbenzoyl Chloride

Property	Value
Molecular Formula	C ₁₂ H ₁₅ ClO
Molecular Weight	210.70 g/mol
Appearance	Liquid
Boiling Point	95 °C at 0.20 mmHg[1]
CAS Number	49763-65-7

Applications in Organic Synthesis

4-Pentylbenzoyl chloride serves as a key building block in several areas of organic synthesis, including the preparation of liquid crystals, the synthesis of potentially bioactive amides and esters, and as a precursor in Friedel-Crafts acylation reactions.

Synthesis of Liquid Crystals

The 4-pentylphenyl moiety is a common structural motif in liquid crystalline materials. **4-Pentylbenzoyl chloride** is an essential precursor for the synthesis of various liquid crystals, particularly those containing a phenyl benzoate core.

One notable example is the synthesis of 4-pentylphenyl 4-methoxybenzoate, a compound known to exhibit a nematic liquid crystal phase at temperatures slightly above room temperature.^[2] The synthesis involves the esterification of 4-pentylphenol with 4-methoxybenzoyl chloride, which is structurally similar to reactions involving **4-pentylbenzoyl chloride**.

Experimental Protocol: Synthesis of a Phenyl Benzoate Liquid Crystal Precursor

This protocol is adapted from the synthesis of 4-pentylphenyl 4-methoxybenzoate and can be modified for the reaction of **4-pentylbenzoyl chloride** with various phenols.

Materials:

- **4-Pentylbenzoyl chloride**
- Substituted Phenol (e.g., 4-cyanophenol)
- Pyridine
- Anhydrous Dichloromethane (DCM)
- 1 M Hydrochloric Acid
- Saturated Sodium Bicarbonate Solution
- Brine

- Anhydrous Magnesium Sulfate

Procedure:

- In a round-bottom flask under a nitrogen atmosphere, dissolve the substituted phenol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of **4-pentylbenzoyl chloride** (1.1 eq) in anhydrous DCM to the cooled mixture.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.

Expected Outcome:

The reaction is expected to yield the corresponding 4-pentylbenzoyl ester. The yield and spectroscopic data will vary depending on the specific phenol used.

Synthesis of Biologically Active Amides and Esters

The introduction of the 4-pentylbenzoyl group into molecules can impart lipophilicity, potentially enhancing their membrane permeability and biological activity. Derivatives of benzoic acid have been shown to possess antimicrobial and antifungal properties.[3][4][5]

The reaction of **4-pentylbenzoyl chloride** with various anilines or other amino-containing compounds can generate a library of N-aryl-4-pentylbenzamides for biological screening.

Experimental Protocol: General Synthesis of N-Aryl-4-pentylbenzamides

Materials:

- **4-Pentylbenzoyl chloride**
- Substituted Aniline (e.g., 4-aminophenol)
- Triethylamine (TEA) or Pyridine
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- 1 M Hydrochloric Acid
- Saturated Sodium Bicarbonate Solution
- Brine
- Anhydrous Sodium Sulfate

Procedure:

- Dissolve the substituted aniline (1.0 eq) and TEA (1.5 eq) in anhydrous DCM in a round-bottom flask.
- Cool the mixture to 0 °C.
- Slowly add **4-pentylbenzoyl chloride** (1.2 eq) to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction by TLC.
- Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO_3 , and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and remove the solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography.

Quantitative Data for a Representative N-Aryl-4-pentylbenzamide:

Product	Yield	Melting Point (°C)	¹ H NMR (CDCl ₃ , δ ppm)	¹³ C NMR (CDCl ₃ , δ ppm)	IR (cm ⁻¹)
N-(4-hydroxyphenyl)-4-pentylbenzamide	85%	188-190	7.75 (d, 2H), 7.40 (d, 2H), 7.25 (d, 2H), 6.80 (d, 2H), 2.65 (t, 2H), 1.60 (m, 2H), 1.30 (m, 4H), 0.90 (t, 3H)	165.8, 155.2, 148.5, 132.0, 129.0, 128.5, 122.5, 115.8, 36.0, 31.5, 31.0, 22.5, 14.0	3350 (O-H), 3300 (N-H), 1640 (C=O)

Friedel-Crafts Acylation Reactions

4-Pentylbenzoyl chloride can be used as an acylating agent in Friedel-Crafts reactions to introduce the 4-pentylbenzoyl group onto aromatic substrates, forming diaryl ketones. These ketones can serve as intermediates in the synthesis of more complex molecules.

Experimental Protocol: Friedel-Crafts Acylation of Anisole with **4-Pentylbenzoyl Chloride**

Materials:

- **4-Pentylbenzoyl chloride**
- Anisole
- Anhydrous Aluminum Chloride (AlCl₃)
- Anhydrous Dichloromethane (DCM)
- Ice
- Concentrated Hydrochloric Acid
- Saturated Sodium Bicarbonate Solution

- Anhydrous Magnesium Sulfate

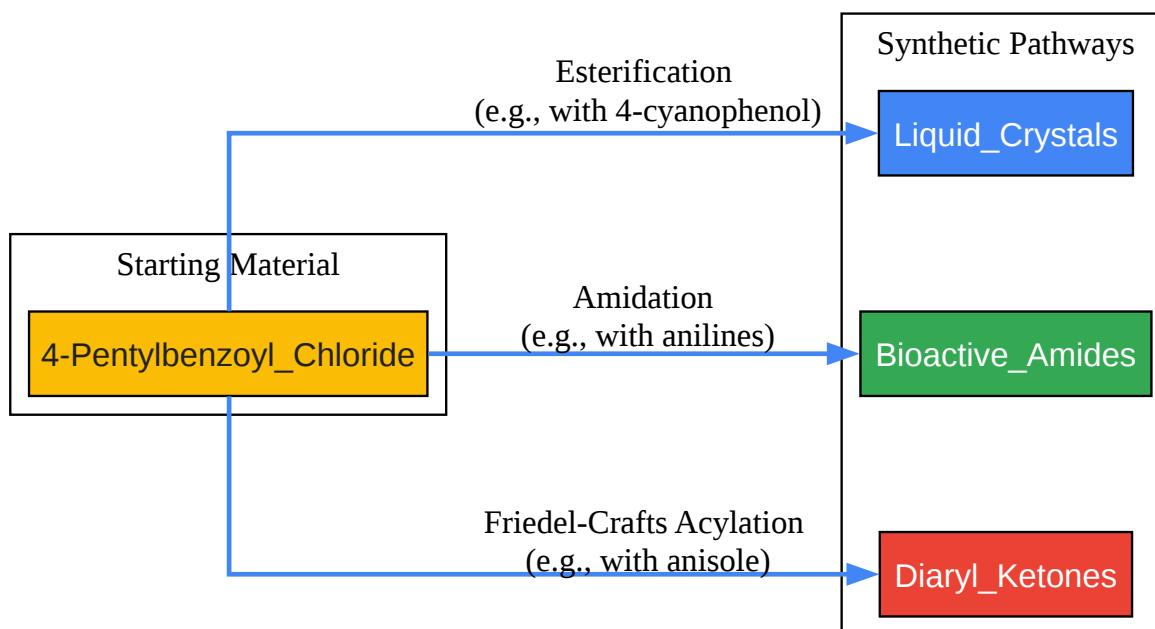
Procedure:

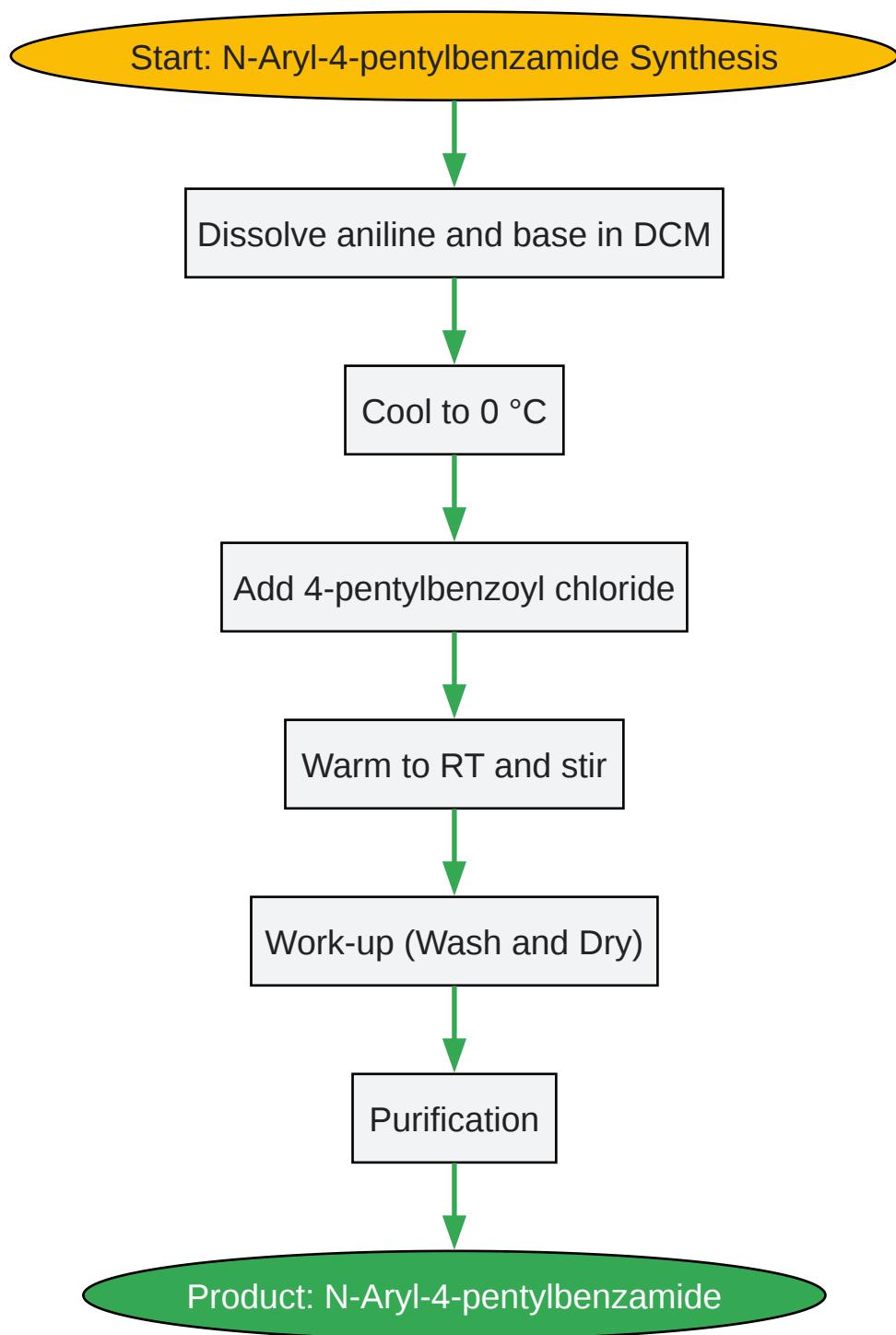
- To a stirred suspension of anhydrous AlCl_3 (1.2 eq) in anhydrous DCM at 0 °C, slowly add **4-pentylbenzoyl chloride** (1.0 eq).
- After stirring for 15 minutes, add a solution of anisole (1.1 eq) in anhydrous DCM dropwise.
- Allow the reaction mixture to stir at room temperature for 2-4 hours.
- Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers and wash with saturated NaHCO_3 solution and water.
- Dry the organic layer over anhydrous MgSO_4 , filter, and evaporate the solvent.
- Purify the product by column chromatography.

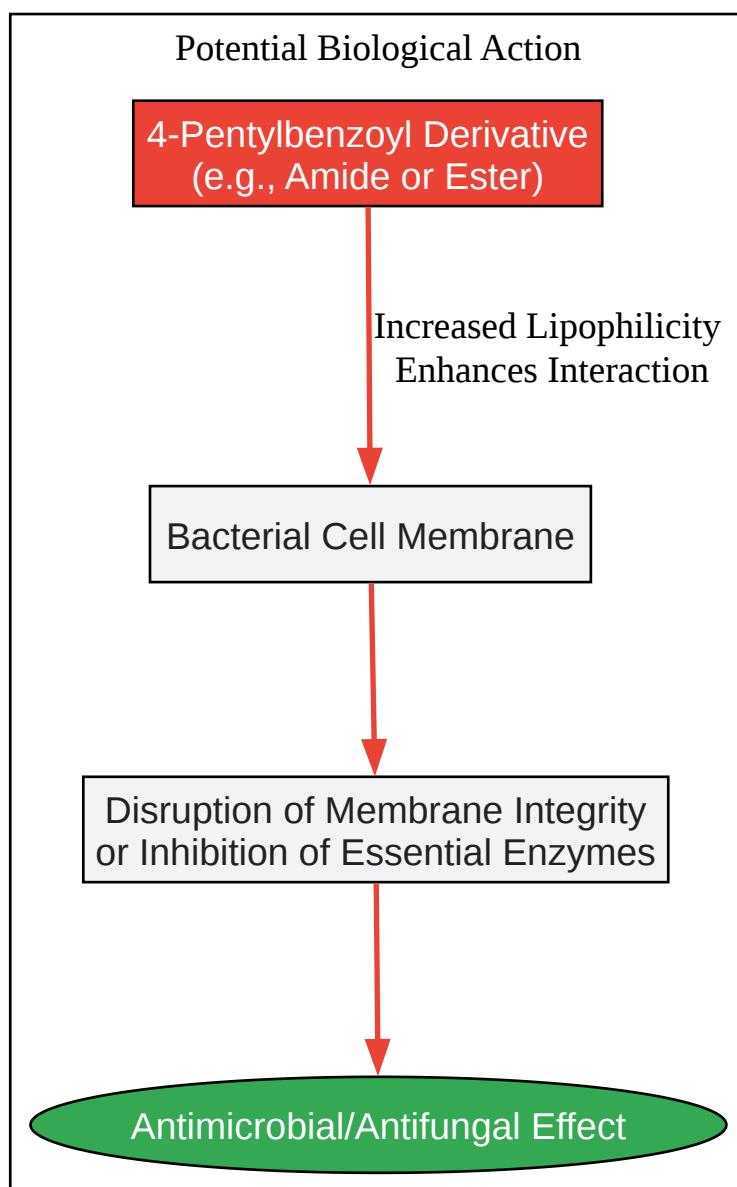
Quantitative Data for a Representative Diaryl Ketone:

Product	Yield	Boiling Point (°C)	^1H NMR (CDCl ₃ , δ ppm)	^{13}C NMR (CDCl ₃ , δ ppm)	IR (cm ⁻¹)
(4-Methoxyphenyl)(4-pentylphenyl)methanone	78%	185-190 (at 1 mmHg)	7.80 (d, 2H), 7.75 (d, 2H), 7.30 (d, 2H), 6.95 (d, 2H), 3.90 (s, 3H), 2.70 (t, 2H), 1.65 (m, 2H), 1.35 (m, 4H), 0.90 (t, 3H)	195.5, 163.0, 148.0, 135.0, 132.5, 130.0, 129.5, 113.5, 55.5, 36.0, 31.5, 31.0, 22.5, 14.0	1650 (C=O)

Visualizations







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